![molecular formula C10H15NO B1598591 N-(4-ethoxybenzyl)-N-methylamine CAS No. 41690-86-2](/img/structure/B1598591.png)
N-(4-ethoxybenzyl)-N-methylamine
Overview
Description
N-(4-ethoxybenzyl)-N-methylamine (EBMA) is an organic compound with a variety of uses in both scientific research and industrial applications. EBMA is a clear, colorless liquid with a low boiling point and a moderate vapor pressure. It is a primary amine with a pKa of approximately 8.8. EBMA is also known as 4-ethoxybenzylmethylamine, 4-ethoxybenzylamine, and 4-ethoxybenzylmethylamine hydrochloride.
Scientific Research Applications
Synthesis of Organometallic Complexes
“N-(4-ethoxybenzyl)-N-methylamine” can be utilized in the synthesis of organometallic complexes. For instance, derivatives of this compound have been used to create thiosemicarbazone ligands that coordinate with metals like ruthenium. These complexes are studied for their structural properties and potential reactivity, which could be valuable in catalysis or material science .
Cytotoxicity Studies for Cancer Research
The compound’s derivatives, particularly when used to synthesize thiosemicarbazone derivatives, have been evaluated for their cytotoxic effects against various cancer cell lines. This application is crucial in the search for new chemotherapeutic agents. The efficacy and potency of these compounds can be compared to existing drugs like cisplatin, providing insights into their potential use in cancer treatment .
Mechanism of Action
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in the body.
Mode of Action
The mode of action involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is common for electrophilic aromatic substitution reactions .
Pharmacokinetics
A related compound, n-(4-methoxybenzyl)propan-2-amine, is reported to have high gastrointestinal absorption and is bbb permeant . . These properties might give some insights into the potential pharmacokinetics of N-(4-ethoxybenzyl)-N-methylamine.
Action Environment
The environment can significantly influence the action, efficacy, and stability of N-(4-ethoxybenzyl)-N-methylamine. For instance, a related compound, (4-ethoxybenzyl)-triphenylphosphonium bromide, has been investigated as an inhibitor for mild steel corrosion in 0.5 M H2SO4 solutions . This suggests that the compound’s action might be influenced by the presence of certain ions or molecules in the environment.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGQAVOILJHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397418 | |
Record name | N-(4-ethoxybenzyl)-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-N-methylamine | |
CAS RN |
41690-86-2 | |
Record name | N-(4-ethoxybenzyl)-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.